![molecular formula C12H9N3O B1455641 2-苯基吡唑并[1,5-a]吡嗪-4(5H)-酮 CAS No. 1255784-04-3](/img/structure/B1455641.png)

2-苯基吡唑并[1,5-a]吡嗪-4(5H)-酮

描述

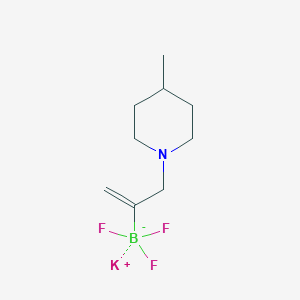

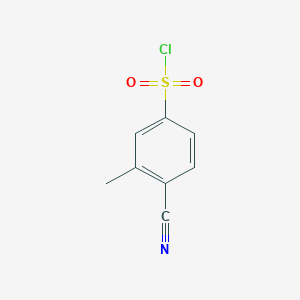

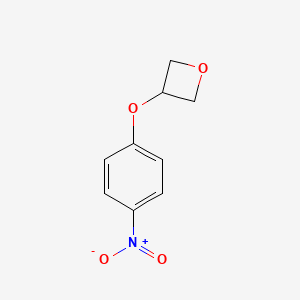

2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a five-membered heterocyclic moiety with an extensive therapeutic profile . The structure of the compound has been determined by IR, (1)H NMR, and mass spectroscopy .

Synthesis Analysis

A series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one was synthesized by the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine in the condition of microwave-assisted one-step and solvent-free in a good yield .

Molecular Structure Analysis

The molecular structure of 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has been confirmed by IR, (1)H NMR, and mass spectroscopy . In addition, a representative single-crystal structure was characterized by using X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactions of 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involve the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine .

科学研究应用

-

Materials Science and Optoelectronics

- 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have attracted attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .

- They have potential in several research areas, including materials science .

- They have been reported in different technological applications, such as optoelectronic devices .

-

Apoptosis Induction in Cancer Research

- Pyrazole nucleus is a privileged scaffold in synthetic and medicinal chemistry which has been successfully propelling the interest of researchers towards synthesizing its various derivatives for a broad range of chemotherapeutic activities including its cytotoxicity to induce apoptotic cell death in different human cancer cell lines .

- Various conjugates bearing pyrazole scaffolds found to be very effective to antagonize proliferation of different human cancer cell lines .

- The bioactivity of pyrazole scaffold led the opportunity for the rational designing of novel compounds with improved potential of apoptotic induction, subsequently, new potent anticancer drugs for the next generation .

-

Metal-Organic Frameworks (MOFs)

- Two highly porous metal–organic framework isomers Zn2 (TCPP) (DPB) (1 and 2, H4TCPP = 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine and DPB = 1,4-di (pyridin-4-yl)benzene) were successfully synthesized using different solvents and acid species to adjust the topologies of these two MOFs .

- Both activated MOFs exhibited permanent porosity with high BET areas (1324 m2 g−1 for 1 and 1247 m2 g−1 for 2) and possessed narrow pore size distributions (0.93 nm for 1 and 1.02 nm for 2) .

- The adsorption behaviors of the two activated MOFs for CO2 and light hydrocarbons (C1, C2, and C3) at low pressure were evaluated and favorable selectivity was proven for C3H8/C3H6 over CH4 .

-

Optical Behaviors and Biological Properties

- Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .

- This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

未来方向

Pyrazole, an important pharmacophore and a privileged scaffold of immense significance, is a five-membered heterocyclic moiety with an extensive therapeutic profile . Due to the expansion of pyrazole-centered pharmacological molecules at a quicker pace, there is an urgent need to put emphasis on recent literature with hitherto available information to recognize the status of this scaffold for pharmaceutical research . In the struggle to cultivate suitable anti-inflammatory and anticancer agents, chemists have now focused on pyrazole biomolecules .

属性

IUPAC Name |

2-phenyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-11-8-10(9-4-2-1-3-5-9)14-15(11)7-6-13-12/h1-8H,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNYWRASMVAEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)

![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)

![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)

![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)